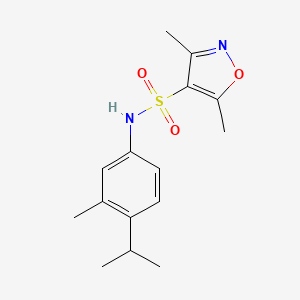

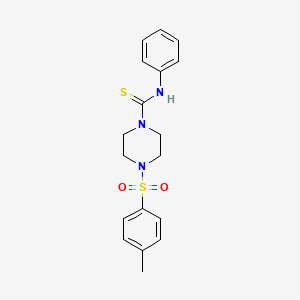

N-(4-isopropyl-3-methylphenyl)-3,5-dimethyl-4-isoxazolesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-isopropyl-3-methylphenyl)-3,5-dimethyl-4-isoxazolesulfonamide, also known as Sulfaphenazole, is a sulfonamide derivative that has been extensively studied for its scientific research application. Sulfaphenazole is a potent inhibitor of cytochrome P450 2C9 (CYP2C9), which is an important enzyme involved in drug metabolism.

Scientific Research Applications

Endothelin Antagonism and Cardiovascular Research

Research has identified biphenylsulfonamide derivatives, including compounds structurally related to N-(4-isopropyl-3-methylphenyl)-3,5-dimethyl-4-isoxazolesulfonamide, as potent endothelin-A (ETA) selective antagonists. These compounds have shown promise in modulating endothelin-1 (ET-1) activity, a potent vasoconstrictor implicated in various cardiovascular diseases. Notably, specific substitutions on the pendant phenyl ring have led to improved binding and functional activity against ETA, demonstrating potential applications in cardiovascular research and therapy development (Murugesan et al., 1998).

Photolability and Environmental Degradation

Studies on sulfamethoxazole, which shares a similar isoxazole ring structure, have revealed its extreme photolability, resulting in multiple photoproducts. This photodegradation process, critical for understanding environmental behavior and degradation pathways of similar compounds, involves photoisomerization and could inform on the stability and environmental impact of this compound and its derivatives (Zhou & Moore, 1994).

Metabolic Stability and Drug Design

Research into dual angiotensin and endothelin receptor antagonists has highlighted the importance of metabolic stability for therapeutic efficacy. Studies have shown that modifications to the isoxazole ring, similar to those found in this compound, can significantly impact metabolic clearance, suggesting pathways for designing more stable and effective therapeutic agents (Zhang et al., 2007).

properties

IUPAC Name |

3,5-dimethyl-N-(3-methyl-4-propan-2-ylphenyl)-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S/c1-9(2)14-7-6-13(8-10(14)3)17-21(18,19)15-11(4)16-20-12(15)5/h6-9,17H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBNTTRVRQBDKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NS(=O)(=O)C2=C(ON=C2C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-3-(methylsulfonyl)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2747108.png)

![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2747109.png)

![13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2747110.png)

![(Z)-3-(((2-bromophenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2747114.png)

![1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(2-phenoxyethyl)piperazine](/img/structure/B2747115.png)

![1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride](/img/structure/B2747117.png)

![3-(3,5-dimethylphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2747125.png)